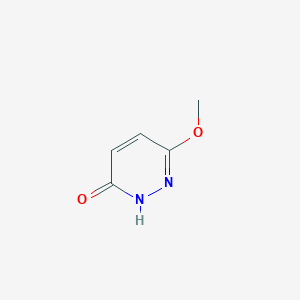

6-methoxypyridazin-3(2h)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-3-2-4(8)6-7-5/h2-3H,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJCDCSWBJDFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168828 | |

| Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-10-2 | |

| Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 2,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 6 Methoxypyridazin 3 2h One Derivatives

Foundational Cyclization and Condensation Routes

The initial construction of the pyridazinone core is typically achieved through cyclocondensation reactions where a linear precursor containing the requisite carbon and nitrogen atoms is cyclized. These methods are fundamental to building the heterocyclic ring system.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction represents a powerful strategy for the synthesis of diazine systems like pyridazines. This approach involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. The synthesis of pyridazines functionalized with amino acid moieties, for example, can proceed through a Diels-Alder reaction with a tetrazine, followed by subsequent transformations to yield the desired pyridazinone structure. researchgate.net This method offers a convergent and often regioselective pathway to highly substituted pyridazine (B1198779) derivatives.

Hydrohydrazination-Condensation Reactions

Domino reactions that form multiple bonds in a single pot offer an efficient approach to complex molecules from simple starting materials. A notable example is the synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives through a domino hydrohydrazination and condensation sequence. jocpr.comscholarsresearchlibrary.com In this process, a substituted hydrazine (B178648), such as phenylhydrazine, reacts with an unsaturated carboxylic acid, like 4-pentynoic acid, in the presence of a catalyst. jocpr.comscholarsresearchlibrary.com Zinc chloride (ZnCl2) has been shown to effectively catalyze this one-pot process, leading to the formation of the corresponding pyridazinone in moderate to good yields. jocpr.comscholarsresearchlibrary.com

Table 1: Example of Domino Hydrohydrazination-Condensation Reaction jocpr.comscholarsresearchlibrary.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Phenylhydrazine | 4-Pentynoic acid | ZnCl₂ | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one |

Reactions Involving Active Methylene (B1212753) Compounds

The condensation of compounds featuring an active methylene group with 1,2-dicarbonyl compounds is a classic and versatile method for pyridazinone synthesis, often referred to as the Schmidt-Druey Synthesis. scholarsresearchlibrary.com This reaction typically involves the cyclocondensation of a 1,2-diketone monohydrazone with an ester containing a reactive methylene group (e.g., malonic esters). scholarsresearchlibrary.com This one-pot reaction provides direct access to the pyridazin-3(2H)-one core. scholarsresearchlibrary.com A related and widely used method is the Knoevenagel condensation, which involves the reaction of aromatic aldehydes with active methylene compounds like malonic acid, often catalyzed by a base, to produce intermediates that can be further elaborated into heterocyclic systems. rsc.org

Friedel-Crafts Acylation and Subsequent Cyclization

A well-established two-step method for synthesizing 6-aryl-pyridazinones involves an initial Friedel-Crafts acylation followed by a cyclization step. jocpr.comscispace.com This sequence begins with the acylation of an aromatic compound, such as o-cresyl methyl ether, with a cyclic anhydride (B1165640) like succinic anhydride, to form an intermediate γ-keto acid. jocpr.comscispace.com This keto acid is then cyclized by condensation with a hydrazine source, typically hydrazine hydrate (B1144303), to yield the 4,5-dihydropyridazin-3(2H)-one ring system. jocpr.comscispace.com The resulting dihydro-derivative can be subsequently dehydrogenated, if desired, to afford the aromatic pyridazinone. jocpr.comscholarsresearchlibrary.com

Advanced Coupling and Substitution Strategies

Once the pyridazinone core is established, further diversification is often achieved through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. These strategies allow for the precise introduction of a wide range of substituents onto the heterocyclic ring.

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki Coupling

Palladium-catalyzed cross-coupling reactions are exceptionally effective for functionalizing halopyridazinones, which serve as versatile intermediates for derivatives of 6-methoxypyridazin-3(2H)-one. jocpr.comscholarsresearchlibrary.com The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example.

One synthetic route employs a 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one as the substrate. jocpr.comscholarsresearchlibrary.com This compound can be coupled with an arylboronic acid, such as 2-formylphenylboronic acid, to generate a biaryl product, which can then undergo further cyclization. jocpr.comscholarsresearchlibrary.com

Another powerful strategy begins with a more accessible precursor like 3,4,6-trichloropyridazine. This starting material can be selectively methoxylated to give 6-chloro-3,4-dimethoxypyridazine. nih.govacs.org This chlorinated intermediate is then subjected to Suzuki coupling conditions with various arylboronic acids (e.g., 4-fluorophenylboronic acid or 4-cyanophenylboronic acid) to introduce a substituent at the C6 position. nih.govacs.org The final step involves controlled hydrolysis, which converts the dimethoxy intermediate into the desired 6-aryl-4-methoxypyridazin-3(2H)-one. nih.govacs.orgacs.org

Furthermore, the methoxy (B1213986) group itself can be introduced via nucleophilic substitution. For instance, a 6-chloropyridazinyl derivative can be converted to the corresponding 6-methoxypyridazine derivative by refluxing in methanol (B129727) with sodium methoxide (B1231860). tubitak.gov.tr This highlights the strategic interchangeability of halogen and methoxy groups in the synthesis of these target compounds.

Table 2: Examples of Palladium-Catalyzed Suzuki Coupling for Pyridazinone Synthesis

| Halopyridazine Substrate | Boronic Acid Partner | Key Reaction Step(s) | Final Product Type | Reference |

|---|---|---|---|---|

| 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one | 2-Formylphenylboronic acid | Suzuki-Miyaura coupling followed by cyclization | Tricyclic Pyridazinone | jocpr.com, scholarsresearchlibrary.com |

| 6-Chloro-3,4-dimethoxypyridazine | 4-Fluorophenylboronic acid | Suzuki coupling followed by acid hydrolysis | 6-(4-Fluorophenyl)-4-methoxypyridazin-3(2H)-one | nih.gov, acs.org |

| 6-Chloro-3,4-dimethoxypyridazine | 4-Cyanophenylboronic acid | Suzuki coupling followed by acid hydrolysis | 6-(4-Cyanophenyl)-4-methoxypyridazin-3(2H)-one | nih.gov, acs.org |

Nucleophilic Substitution Reactions for Functionalization

Nucleophilic substitution is a fundamental strategy for introducing a variety of functional groups onto the pyridazinone ring. The reactivity of the pyridazinone core towards nucleophiles allows for the synthesis of a diverse array of derivatives.

One common approach involves the reaction of halogenated pyridazinones with nucleophiles. For instance, 4,5-dihalogenated 3(2H)-pyridazinones can react with hydrosulfides to replace a halogen at the 5-position with a mercapto group. google.com Similarly, nucleophilic substitution reactions on 4-chloro-5-methoxy-2-methylpyridazin-3(2H)-one and its regioisomer with sodium methoxide or sodium thiomethoxide have been used to produce 5-alkynyl-4-methoxy- and 5-alkynyl-4-methylthio-2-methylpyridazin-3(2H)-ones. clockss.org

The synthesis of 3-amino-6-methoxypyridazine (B1266373) from 3-amino-6-chloropyridazine (B20888) via nucleophilic substitution with sodium methoxide has been reported. chemicalbook.com This reaction is a key step in the synthesis of various pharmaceutical intermediates. chemicalbook.com The introduction of amines, such as piperazine (B1678402), via nucleophilic substitution on a heteroaryl halide precursor is another common strategy to generate intermediates for further derivatization. nih.gov

Attempts to use nucleophilic substitution with cyanide on a this compound derivative to produce an aminoethyl derivative were unsuccessful due to the high reactivity of the resulting intermediate, leading to dimer formation. core.ac.uk This highlights that the success of nucleophilic substitution can be highly dependent on the substrate and the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions for Functionalization

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,5-Dihalogenated-3(2H)-pyridazinone | Hydrosulfide | 4-Halogenated-5-mercapto-3(2H)-pyridazinone | google.com |

| 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | Sodium methoxide | 5-Alkynyl-4-methoxy-2-methylpyridazin-3(2H)-one | clockss.org |

| 3-Amino-6-chloropyridazine | Sodium methoxide | 3-Amino-6-methoxypyridazine | chemicalbook.com |

| Heteroaryl halide | Boc-piperazine | Boc-piperazine substituted heteroaryl | nih.gov |

Bromine-Magnesium Exchange Reactions

Bromine-magnesium exchange reactions provide a powerful method for the formation of Grignard reagents from brominated pyridazinones, which can then be reacted with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. This strategy is particularly useful for the functionalization of the pyridazinone core at positions that are not easily accessible through other means.

Research has shown that bromine-magnesium exchange on bromopyridazin-3(2H)-ones, such as 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one, can be achieved using isopropylmagnesium chloride (iPrMgCl). researchgate.netmolaid.com The resulting magnesium intermediates can then be quenched with electrophiles to yield functionalized pyridazinones. researchgate.net In the case of 2-benzyl-4-bromo-5-methoxy-pyridazin-3(2H)-one, this reaction proceeds exclusively at the C-4 position. researchgate.net

Furthermore, these in-situ generated organometallics can undergo transmetalation with zinc chloride (ZnCl2) to form zincated pyridazin-3(2H)-ones. researchgate.netacs.org These zincated species can then participate in Negishi cross-coupling reactions with iodo(hetero)arenes, providing a novel route to (hetero)arylpyridazin-3(2H)-ones. researchgate.netacs.org

The choice of the Grignard reagent can be crucial for the outcome of the reaction. For instance, selective bromine-magnesium exchange on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one was successfully achieved using mesitylmagnesium bromide (MesMgBr). researchgate.net This highlights the potential for regioselective functionalization through careful selection of reagents.

Table 2: Bromine-Magnesium Exchange Reactions on Pyridazinones

| Substrate | Reagent | Intermediate | Subsequent Reaction | Product | Reference |

|---|---|---|---|---|---|

| 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | iPrMgCl | C-4 Magnesiated pyridazinone | Quenching with electrophiles | C-4 Functionalized pyridazinone | researchgate.net |

| Bromopyridazin-3(2H)-one | iPrMgCl, then ZnCl2 | Zincated pyridazin-3(2H)-one | Negishi reaction with iodo(hetero)arenes | (Hetero)arylpyridazin-3(2H)-one | researchgate.netacs.org |

| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | MesMgBr | C-5 Magnesiated pyridazinone | - | - | researchgate.net |

Directed O-Substitution and Related Derivatizations

Directed O-substitution provides a pathway to introduce various substituents onto the oxygen atom of the pyridazinone ring, leading to the formation of O-alkylated or O-acylated derivatives. These modifications can significantly impact the biological activity of the resulting compounds.

One example of O-substitution involves the reaction of 6-(4-chloro-3-methyl)phenyl-(2H)-4,5-dihydropyridazine-3-one with ethyl bromoacetate (B1195939) under microwave irradiation to yield the corresponding 2-carbethoxymethyl derivative. bas.bg This intermediate can be further reacted with hydrazine hydrate to form the hydrazide, which is a versatile precursor for the synthesis of various hydrazones. bas.bg

The synthesis of 3-O-substituted benzylpyridazinone derivatives has been explored for their potential as cyclooxygenase (COX) inhibitors. dergipark.org.tr These compounds are synthesized through the alkylation of the pyridazinone oxygen with substituted benzyl (B1604629) halides.

Furthermore, derivatization at the N-2 position of the pyridazinone ring is a common strategy. For instance, the synthesis of 1-{3-[1-(6-methoxypyridazin-3-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl]propanoyl}-4-[(3-chloro)phenyl]piperazine involves the initial formation of a methoxypyridazine derivative followed by coupling with an appropriate amine. tubitak.gov.tr

Green Chemistry and Process Intensification in Synthesis

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bas.bg This technique has been successfully applied to the synthesis of various pyridazinone derivatives.

For example, the synthesis of 1-thiazolyl-pyridazinedione derivatives has been achieved through a microwave-assisted one-pot, three-component reaction. mdpi.com This method offers high efficiency and short reaction times. mdpi.com Similarly, the condensation of 6-(4-chloro-3-methyl)phenyl-(2H)-4,5-dihydropyridazine-3-one with ethyl bromoacetate and subsequent reactions to form hydrazones have been efficiently carried out under microwave irradiation. bas.bg

Microwave irradiation has also been utilized for the synthesis of sulfonamide derivatives incorporating a pyridazine moiety and for the preparation of N2-substituted 2H-pyridazine-3-ones from polyfluorinated hydrazines and dichloro- or dibromomucoic acid. nih.govtandfonline.com These examples demonstrate the broad applicability of microwave technology in the synthesis of pyridazinone-based compounds. nih.govtandfonline.comasianpubs.org

Continuous Manufacturing Techniques

Continuous manufacturing, or flow chemistry, offers several advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. The application of flow chemistry to the synthesis of pyridazinone derivatives is an emerging area of research.

While specific examples for the continuous manufacturing of this compound itself are not extensively detailed in the provided context, the principles of flow chemistry are being applied to the synthesis of complex heterocyclic compounds. researchgate.net The development of continuous flow processes for multi-step syntheses often involves the integration of in-line work-up techniques and computer control to streamline the production of important intermediates. researchgate.net The adaptation of such techniques to pyridazinone synthesis could offer significant benefits in terms of efficiency and scalability.

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production presents several challenges that need to be addressed to ensure a robust and economically viable process. For the synthesis of this compound derivatives, key considerations for scalable synthesis include the choice of starting materials, reaction conditions, and purification methods.

For instance, the synthesis of 3-chloro-5-methoxypyridazine, a related intermediate, involves steps like protection, catalytic hydrogenation, deprotection, and chlorination. Scaling up such a process requires careful management of exothermic reactions, such as the chlorination with phosphorus oxychloride (POCl₃), which may necessitate the use of jacketed reactors to control the temperature. Furthermore, purification methods may need to be adapted from column chromatography, which is often impractical at scale, to techniques like recrystallization or distillation. The development of a scalable synthesis for 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, which could potentially be adapted for pyridazinone derivatives, also highlights the importance of process optimization for large-scale production. molaid.com

Chemical Reactivity and Derivatization Pathways of 6 Methoxypyridazin 3 2h One

Functional Group Transformations

The functional groups of 6-methoxypyridazin-3(2H)-one—the methoxy (B1213986) group, the lactam moiety, and the pyridazine (B1198779) ring itself—provide multiple sites for chemical modification.

Oxidation Reactions

Oxidation reactions of pyridazine derivatives can lead to the formation of N-oxides, which can alter the electronic properties and biological activity of the molecule. For instance, the N-oxidation of 3,6-dimethoxypyridazine (B189588) can yield 2-methyl-6-methoxypyridazin-3(2H)-one and this compound as byproducts. thieme-connect.de Reagents such as hydrogen peroxide in acetic acid have been used for the N-oxidation of pyridazines, sometimes resulting in a mixture of N-oxides and other oxidized products. thieme-connect.de The use of trichloroisocyanuric acid (TCCA) in the presence of acetic acid and sodium acetate (B1210297) is an effective method for the N-oxidation of pyridine (B92270) and its derivatives, achieving yields of 78-90%.

Reduction Reactions

The reduction of the pyridazine ring can lead to the formation of di- or tetrahydropyridazine derivatives. A notable reduction reaction involves the ring-opening of pyridazine with sodium and alcohol to form 1,4-diaminobutane. chemicalbook.com This highlights the stability of the pyridazine ring under certain reducing conditions while being susceptible to cleavage under others.

Substitution Mechanisms

The pyridazine ring is generally considered electron-deficient, making it susceptible to nucleophilic substitution reactions. thieme-connect.de Unlike pyridine, nucleophilic attack on the unsubstituted pyridazine ring preferentially occurs at the C4 and C5 positions. thieme-connect.de

A key substitution pathway for derivatizing this compound involves the palladium-catalyzed cross-coupling reactions of its halogenated precursors. For example, 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one can undergo Suzuki-Miyaura coupling with boronic acids to introduce various substituents. scholarsresearchlibrary.comscispace.com This method is highly effective for creating biaryl linkages, which are common motifs in pharmacologically active compounds. scholarsresearchlibrary.comscispace.com

Another important reaction is the demethylation of the methoxy group. Boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂) is a standard reagent for cleaving the methyl ether to yield the corresponding 4-hydroxypyridazin-3(2H)-one derivative. acs.orgnih.gov This transformation is crucial for accessing compounds with a free hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophore.

Ring Transformations and Rearrangements

The pyridazine ring can participate in various cycloaddition reactions, leading to the formation of more complex polycyclic systems.

Hetero-Diels-Alder Reactions and Analogous Cycloadditions

Pyridazine derivatives can act as azadienes in inverse-electron-demand Hetero-Diels-Alder (HDA) reactions. researchgate.net In these reactions, the electron-deficient pyridazine ring reacts with electron-rich dienophiles. researchgate.net This strategy has been used to synthesize a variety of fused heterocyclic systems. For example, the reaction of 1,2,4,5-tetrazines with dienophiles like alkenes and alkynes is a well-studied inverse-electron-demand [4+2] cycloaddition that produces pyridazines and dihydropyridazines. thieme-connect.de

While direct participation of this compound in HDA reactions is less common, its derivatives can be employed in such transformations. The reactivity in these cycloadditions is highly dependent on the substituents on the pyridazine ring. Aromatic pyridazine derivatives, including N-oxides and N-ylides, can function as 4π-electron components in concerted cycloadditions. researchgate.net

Advanced Derivatization for Novel Scaffolds

The chemical reactivity of this compound has been harnessed to synthesize a variety of novel molecular scaffolds with potential biological applications.

For instance, the discovery of TAK-385, a potent, orally active antagonist of the human gonadotropin-releasing hormone (GnRH) receptor, highlights the utility of the 6-methoxypyridazin-3-yl moiety. acs.org The synthesis involved modifications at the 3-position of a thieno[2,3-d]pyrimidine-2,4-dione ring with the 6-methoxypyridazin-3-yl group, demonstrating the value of this scaffold in drug discovery. acs.org

Furthermore, the synthesis of various 6-substituted pyridazin-3(2H)-ones has been explored for their potential as antiplatelet agents. researchgate.net These studies often involve palladium-catalyzed cross-coupling reactions, such as Stille and Sonogashira couplings, on halogenated pyridazinone precursors to introduce diverse substituents at various positions of the ring. researchgate.net

The following table summarizes some of the key reactions and derivatizations of this compound and its precursors:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Oxidation | H₂O₂ / Acetic Acid | Pyridazine N-oxides | thieme-connect.de |

| Demethylation | BBr₃ / CH₂Cl₂ | Hydroxypyridazinones | acs.orgnih.gov |

| Suzuki Coupling | Pd catalyst, Boronic Acid | Aryl-substituted pyridazinones | scholarsresearchlibrary.comscispace.com |

| Hetero-Diels-Alder | Electron-rich dienophile | Fused heterocyclic systems | researchgate.net |

| Thionation | Lawesson's reagent | Pyridazine-3(2H)-thiones | scribd.com |

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems is a prominent derivatization pathway for this compound. This strategy involves the annulation of additional rings onto the pyridazinone core, leading to complex polycyclic structures.

Azolo[d]pyridazinones:

The synthesis of azolo[d]pyridazinone derivatives can be achieved through multi-step reaction sequences. For instance, the reaction of 6-acetyl-3-oxopyridazine derivatives with dimethylformamide-dimethylacetal (DMF-DMA) yields an enaminone intermediate. This intermediate can then react with various aminoazoles to form fused azolo[1,5-a]pyrimidine systems. mdpi.com

Pyridazinoisoquinolinones:

A notable application of this compound derivatives is in the synthesis of pyridazino[4,5-c]isoquinolinones. capes.gov.brjocpr.com This transformation is typically accomplished through a Suzuki cross-coupling reaction between a halogenated this compound derivative, such as 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one, and 2-formylphenylboronic acid. jocpr.com The resulting biaryl product undergoes cyclization with ammonia (B1221849) to furnish the tricyclic pyridazino[4,5-c]isoquinolinone scaffold. capes.gov.brjocpr.com Subsequent removal of protecting groups, like the N-benzyl group, can yield the unsubstituted parent ring system. capes.gov.brjocpr.com

Table 1: Synthesis of Pyridazino[4,5-c]isoquinolinone

| Starting Material | Reagent | Product | Reference |

| 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one | 2-formylphenylboronic acid, then ammonia | Pyridazino[4,5-c]isoquinolinone derivative | jocpr.com |

Introduction of Diverse Substituents via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the this compound core, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is extensively used to introduce aryl and heteroaryl moieties. For example, the reaction of chloro-substituted methoxypyridazinones with various phenylboronic acids under palladium catalysis affords the corresponding phenyl-substituted pyridazinones. capes.gov.bracs.org This methodology has been instrumental in synthesizing precursors for more complex molecules, including those with potential biological activity. acs.org The reaction conditions typically involve a palladium catalyst, a base, and an appropriate solvent system. researchgate.net

Sonogashira Coupling:

The Sonogashira coupling enables the introduction of alkynyl groups. This reaction has been successfully applied to halopyridazinones to produce various alkynyl-substituted derivatives. researchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.net

Table 2: Cross-Coupling Reactions of Pyridazinone Derivatives

| Coupling Reaction | Reactant 1 (Pyridazinone Derivative) | Reactant 2 | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2-alkyl-4-chloro-5-methoxypyridazin-3(2H)-one | 2-formylphenylboronic acid | Pd catalyst | Biaryl product | capes.gov.brjocpr.com |

| Suzuki-Miyaura | 2-methoxymethyl-5-chloro-4-methoxypyridazin-3(2H)-one | 4-fluorophenylboronic acid | Pd catalyst | 5-(4-fluorophenyl) derivative | acs.org |

| Sonogashira | 4,5-dichloro-2-methyl-3(2H)-pyridazinone | Terminal alkyne | Pd/Cu catalyst | 4,5-dialkynyl derivative | researchgate.net |

Michael Addition Reactions

The pyridazinone ring can also participate in Michael addition reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This reaction provides a pathway to introduce substituents at the C-4 or C-5 position of the pyridazinone ring. For example, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone has been shown to react with 1,3-diphenyl-2-propen-1-one (chalcone) via a Michael addition to yield the corresponding adduct. jocpr.comresearchgate.net The reaction is typically carried out in the presence of a base. jocpr.comresearchgate.net

Table 3: Michael Addition Reaction of a Pyridazinone Derivative

| Pyridazinone Reactant | Michael Acceptor | Product | Reference |

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | 1,3-diphenyl-2-propen-1-one | Pyridazine adduct | jocpr.comresearchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 6 Methoxypyridazin 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For derivatives of 6-methoxypyridazin-3(2H)-one, the chemical shifts (δ) of protons are indicative of their electronic environment.

In a study on α-phenyl-α-(6-methoxypyridazin-3-yl)-acetamide, the methoxy (B1213986) group (OCH₃) protons resonate as a singlet at approximately 4.10 ppm. nih.gov The proton on the chiral center (CH) appears as a singlet at 5.28 ppm, while the pyridazine (B1198779) ring protons (C5H and C4H) are observed as doublets at 6.94 ppm and 7.46 ppm, respectively. nih.gov The amide and NH protons also give distinct signals. nih.gov

For the related nitrile derivative, α-phenyl-α-(6-methoxypyridazin-3-yl)-acetonitrile, the methoxy protons are found at a similar chemical shift of 4.14 ppm. nih.gov The proton at the alpha-carbon (CH) is located at 5.59 ppm, and the pyridazine ring protons show characteristic doublets at 6.99 ppm and 7.42 ppm. nih.gov

Another example, 3-(1-(6-methoxypyridazin-3-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl)propanoic acid, displays the methoxy protons as a singlet at 3.98 ppm. tubitak.gov.tr The pyridazine ring protons appear as doublets at 7.94 ppm and 7.48 ppm. tubitak.gov.tr

The following table summarizes representative ¹H NMR data for derivatives of this compound.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| α-Phenyl-α-(6-methoxypyridazin-3-yl)-acetamide nih.gov | Not Specified | OCH₃ | 4.10 | s |

| CH | 5.28 | s | ||

| C5H | 6.94 | d | ||

| C4H | 7.46 | d | ||

| α-Phenyl-α-(6-methoxypyridazin-3-yl)-acetonitrile nih.gov | Not Specified | OCH₃ | 4.14 | s |

| CH | 5.59 | s | ||

| C5H | 6.99 | d | ||

| C4H | 7.42 | d | ||

| 3-(1-(6-Methoxypyridazin-3-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl)propanoic acid tubitak.gov.tr | DMSO-d₆ | OCH₃ | 3.98 | s |

| Pyridazine H | 7.94 | d | ||

| Pyridazine H | 7.48 | d |

s = singlet, d = doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

For α-phenyl-α-(6-methoxypyridazin-3-yl)-acetamide, the methoxy carbon (OCH₃) resonates at 54.8 ppm. nih.gov The carbon of the chiral center (CH) is found at 58.2 ppm. nih.gov The pyridazine ring carbons C3, C5, C4, and C6 appear at 156.7, 118.2, 127.8, and 164.5 ppm, respectively. nih.gov The carbonyl carbon (CO) of the amide is observed at 172.6 ppm. nih.gov

In the nitrile analogue, α-phenyl-α-(6-methoxypyridazin-3-yl)-acetonitrile, the methoxy carbon signal is at 55.1 ppm, and the alpha-carbon (CH) is at 43.1 ppm. nih.gov The pyridazine ring carbons C3, C5, C4, and C6 have chemical shifts of 153.8, 118.9, 128.2, and 164.8 ppm, respectively. nih.gov The nitrile carbon (CN) is located at 118.1 ppm. nih.gov

The table below presents a selection of ¹³C NMR data for these derivatives.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| α-Phenyl-α-(6-methoxypyridazin-3-yl)-acetamide nih.gov | Not Specified | OCH₃ | 54.8 |

| CH | 58.2 | ||

| C5 | 118.2 | ||

| C4 | 127.8 | ||

| C3 | 156.7 | ||

| C6 | 164.5 | ||

| CO | 172.6 | ||

| α-Phenyl-α-(6-methoxypyridazin-3-yl)-acetonitrile nih.gov | Not Specified | OCH₃ | 55.1 |

| CH | 43.1 | ||

| CN | 118.1 | ||

| C5 | 118.9 | ||

| C4 | 128.2 | ||

| C3 | 153.8 | ||

| C6 | 164.8 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique used for the characterization of organofluorine compounds. While data for this compound itself is not prevalent, studies on fluorinated derivatives of related pyridazinone and pyrimidinone structures demonstrate the utility of this method.

For instance, in the analysis of 6-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one, a ¹⁹F NMR signal is observed at -113.0 ppm in DMSO-d₆. acs.orgacs.org Similarly, for 6-(4-fluorophenyl)-4-methoxypyridazin-3(2H)-one, the fluorine signal appears at -111.8 ppm in the same solvent. acs.org The chemical shift in ¹⁹F NMR is very sensitive to the electronic environment of the fluorine atom.

The following table includes ¹⁹F NMR data for some fluorinated pyridazinone and pyrimidinone derivatives.

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 6-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one acs.orgacs.org | DMSO-d₆ | -113.0 |

| 6-(4-Fluorophenyl)-4-methoxypyridazin-3(2H)-one acs.org | DMSO-d₆ | -111.8 |

| 5-(4-Fluorophenyl)-2,3-dimethoxypyrazine acs.orgacs.org | CDCl₃ | -113.7 |

| 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one acs.org | DMSO-d₆ | -110.5 |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight.

In the analysis of various amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids, ESI-MS was used to confirm the molecular weights of the synthesized compounds. tubitak.gov.tr For example, a compound with a piperazine (B1678402) moiety showed a protonated molecular ion [M+H]⁺ at m/z 432 and a sodium adduct [M+Na]⁺ at m/z 454. tubitak.gov.tr Another derivative exhibited an [M+H]⁺ peak at m/z 466 and an [M+Na]⁺ peak at m/z 488. tubitak.gov.tr

The table below shows ESI-MS data for selected pyridazinone derivatives.

| Compound | Ion | m/z |

| 1-{3-[1-(6-chloropyridazin-3-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl]propanoyl}piperidine tubitak.gov.tr | [M+H]⁺ | 430 |

| [M+Na]⁺ | 452 | |

| 1-{3-[1-(6-chloropyridazin-3-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl]propanoyl}morpholine tubitak.gov.tr | [M+H]⁺ | 432 |

| [M+Na]⁺ | 454 | |

| N-(4-chlorophenyl)-3-[1-(6-chloropyridazin-3-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl]propanamide tubitak.gov.tr | [M+H]⁺ | 466 |

| [M+Na]⁺ | 488 | |

| 1-{3-[1-(6-methoxypyridazin-3-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl]propanoyl}-4-[(3-chloro)phenyl]piperazine tubitak.gov.tr | [M+H]⁺ | 418 |

| [M+Na]⁺ | 440 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

For 6-(4-fluorophenyl)-5-hydroxypyrimidin-4(3H)-one, the calculated mass for the protonated molecule [M+H]⁺ (C₁₀H₈FN₂O₂) was 207.0564, and the found mass was 207.0568, confirming the elemental formula. acs.orgacs.org Similarly, for 6-(4-fluorophenyl)-4-methoxypyridazin-3(2H)-one, the calculated mass for [M+H]⁺ (C₁₁H₁₀FN₂O₂) was 221.0721, which matched the found mass. acs.org

A selection of HRMS data for related compounds is provided in the table below.

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| 6-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one acs.orgacs.org | C₁₀H₈FN₂O₂ | [M+H]⁺ | 207.0564 | 207.0568 |

| 6-(4-Fluorophenyl)-4-methoxypyridazin-3(2H)-one acs.org | C₁₁H₁₀FN₂O₂ | [M+H]⁺ | 221.0721 | 221.0721 |

| 4-(4-Fluorophenyl)-5,6-dimethoxypyrimidine acs.org | C₁₂H₁₂FN₂O₂ | [M+H]⁺ | 235.0877 | 235.0882 |

| 5-(4-Fluorophenyl)-2,3-dimethoxypyrazine acs.orgacs.org | C₁₂H₁₂FN₂O₂ | [M+H]⁺ | 235.0877 | 235.0880 |

| 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one acs.org | C₁₀H₈FN₂O₂ | [M+H]⁺ | 207.0564 | 207.0566 |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for determining the mass-to-charge ratio of ions. In the characterization of pyridazinone derivatives, Electrospray Ionization (ESI-MS), a soft ionization technique often coupled with TOF analysis, has been instrumental in confirming the molecular weights of newly synthesized compounds. mdpi.comresearchgate.net This method provides essential data for verifying the successful synthesis of the target molecules. mdpi.comresearchgate.net For instance, the structures of novel pyridazinone derivatives have been established and confirmed using spectroscopic techniques including ESI-MS. mdpi.com

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of this compound and its derivatives, FT-IR spectra reveal characteristic absorption bands that confirm the molecular structure.

Key vibrational modes observed in pyridazinone derivatives include:

C=O stretching: The carbonyl group of the pyridazinone ring typically shows a strong absorption band in the range of 1635-1745 cm⁻¹. fabad.org.trrsc.org

N-H stretching: For derivatives with N-H bonds, stretching vibrations are observed in the region of 3145-3526 cm⁻¹. fabad.org.trrsc.org

C-O stretching: The ether linkage in methoxy-substituted pyridazinones exhibits stretching vibrations, for example, at 1036 cm⁻¹ and 1068 cm⁻¹. rsc.org

C-N stretching: The stretching vibrations of the C-N bond are also identifiable, often appearing around 1307-1346 cm⁻¹. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for Pyridazinone Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretching | 1635-1745 | fabad.org.trrsc.org |

| Amine (N-H) | Stretching | 3145-3526 | fabad.org.trrsc.org |

| Ether (C-O) | Stretching | ~1036-1068 | rsc.org |

| Carbon-Nitrogen (C-N) | Stretching | ~1307-1346 | rsc.org |

This table presents a generalized range of absorption bands based on available data for various pyridazinone derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For pyridazinone derivatives, UV-Vis spectra are used to investigate their electronic properties and have been employed in studies involving their interaction with DNA and metal ions. researchgate.netcomu.edu.tr The absorption wavelengths are determined by the chromophores present in the molecule, primarily the conjugated pyridazinone ring system. The synthesis of novel pyridazinone derivatives often includes characterization by UV-Vis spectroscopy to understand their electronic absorption properties. researchgate.net For example, the coordination chemistry of ligand-metal complexes involving pyridazinone derivatives has been investigated using UV-Vis absorption spectral titration. researchgate.net

Photoluminescence spectroscopy is utilized to study the emission of light from a molecule after it has absorbed photons. The emission spectra of pyridazinone derivatives can be attributed to the conjugated π-bond interactions within their structure. researchgate.net The influence of intra-ligand charge transfer can result in broad shoulders or multiple emission peaks in the photoluminescence spectra. researchgate.net This technique is valuable for characterizing the optical properties of these compounds and suggests their potential for applications in materials science, such as in the development of nonlinear optical (NLO) materials. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction Analysis

For this compound derivatives, SCXRD analysis has been used to confirm the molecular structure and to study intermolecular interactions in the solid state. researchgate.net For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, a derivative, was determined by SCXRD. researchgate.netcomu.edu.trgazi.edu.tr The analysis revealed the compound crystallizes in a specific space group and provided detailed unit cell parameters. researchgate.net Such studies are crucial for understanding the structure-property relationships of these compounds. researchgate.net The data obtained from SCXRD can also be correlated with theoretical calculations, such as those from Density Functional Theory (DFT), to provide a deeper understanding of the structural and electronic properties. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound and its derivatives is significantly influenced by a network of intermolecular interactions. X-ray crystallographic studies of various pyridazinone derivatives reveal that hydrogen bonding and π-π stacking are the predominant forces governing their crystal packing. These interactions lead to the formation of well-defined one-, two-, and three-dimensional structures.

Hydrogen Bonding:

A primary feature in the crystal packing of pyridazinone derivatives is the formation of robust hydrogen bonds. The pyridazinone ring contains both hydrogen bond donors (N-H group) and acceptors (carbonyl oxygen), facilitating the creation of strong intermolecular connections.

In the crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, molecules form centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds, creating a distinct R²₂(8) ring motif. iucr.org These dimers are further interconnected by C—H⋯O and C—H⋯Cl hydrogen bonds, extending the structure into a three-dimensional network. iucr.org Similarly, 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one also exhibits inversion dimers linked by N—H⋯O hydrogen bonds, which are then connected into layers by C—H⋯O interactions. iucr.org

In other derivatives, such as ethyl 2-(3-methyl-4-(4-methylbenzyl)-6-oxopyridazin-1(6H)-yl)acetate, C–H···O interactions are key to forming supramolecular chains. The carbonyl oxygen atom often acts as a bifurcated acceptor, engaging in multiple hydrogen bonds. For instance, some pyridone structures showcase a trifurcated hydrogen bond at the oxygen atom, involving two C−H···O interactions and one N−H···O interaction, which contributes to both linear chain formation and interlayer connectivity. researchgate.net

π-π Stacking Interactions:

For 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, aromatic π–π stacking interactions are observed with a centroid-to-centroid distance of 3.6665 (9) Å. iucr.org In the case of ethyl 2-(3-methyl-4-(4-methylbenzyl)-6-oxopyridazin-1(6H)-yl)acetate, the crystal packing is stabilized by π(pyridazinyl)···π(phenyl) interactions which link hydrogen-bonded chains into a supramolecular layer. Computational studies on this derivative have quantified the stabilization energy from these π-π interactions at approximately -10.7 kcal/mol, highlighting their importance.

The stacking distance for π···π interactions in similar heterocyclic systems has been measured at 3.70 and 3.82 Å. researchgate.net Additionally, C–H···π interactions, where a C-H bond interacts with the electron cloud of a π system, provide further stabilization. researchgate.net In one derivative, these C−H···π distances were found to be 3.53 and 3.74 Å. researchgate.net These varied non-covalent interactions collectively dictate the precise, three-dimensional arrangement of the molecules in the solid state.

Table of Intermolecular Interaction Data for Pyridazinone Derivatives

| Compound Name | Interaction Type | Geometric Parameters / Motif | Supramolecular Structure |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | N—H⋯O | R²₂(8) ring motif | Dimers |

| C—H⋯O, C—H⋯Cl | - | 3D Network | |

| Aromatic π–π stacking | Centroid–centroid distance = 3.6665 (9) Å | - | |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | N—H⋯O | R²₂(8) ring motif | Inversion Dimers |

| C—H⋯O | - | Layers | |

| π–π stacking | - | Stabilizes packing | |

| Ethyl 2-(3-methyl-4-(4-methylbenzyl)-6-oxopyridazin-1(6H)-yl)acetate | C–H···O | - | Supramolecular chains |

| C–H···π(pyridazinyl) | - | Stabilizes chains | |

| π(pyridazinyl)···π(phenyl) | Stabilization Energy = -10.7 kcal/mol | Supramolecular layer |

Computational Chemistry and Molecular Modeling Studies of 6 Methoxypyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of 6-methoxypyridazin-3(2H)-one and its derivatives. These methods offer a powerful lens through which the microscopic world of molecules can be explored with remarkable accuracy.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. cecam.orgmdpi.com Its application to pyridazine (B1198779) derivatives has yielded significant data on their geometric and electronic properties. researchgate.netgoogle.comtrdizin.gov.tr

The accuracy of DFT calculations is heavily dependent on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. A commonly employed and well-regarded functional for this type of analysis is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. researchgate.netresearchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT, often providing a balanced description of molecular properties. aps.org For instance, in studies of related heterocyclic systems, the B3LYP functional has been shown to produce results that are in good agreement with experimental data, particularly for vibrational frequencies and geometric parameters. researchgate.netscholarsresearchlibrary.com The selection of the functional is a critical step, as different functionals can yield varying results, and their performance is often system-dependent. cecam.org

The basis set, a set of mathematical functions used to represent the electronic wave function, is another crucial component of DFT calculations. The choice of basis set affects the accuracy and computational cost of the study. For molecules containing heteroatoms like this compound, Pople-style basis sets such as 6-311++G(d,p) are frequently utilized. scholarsresearchlibrary.com This basis set is characterized by its inclusion of diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. Optimization of the basis set is essential to ensure a reliable description of the molecular system without incurring excessive computational expense. Studies on similar compounds have demonstrated that basis sets like 6-31+G(d,p) and 6-311+G(d,p) can provide a good balance of accuracy and efficiency. researchgate.net

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis, a broader exploration of the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, is also a key aspect. While specific conformational studies on this compound are not extensively detailed in the provided context, the general methodology would involve systematically rotating flexible bonds, such as the one connecting the methoxy (B1213986) group to the pyridazine ring, and calculating the energy of each resulting conformation to identify the most stable ones.

Basis Set Optimization and Effects

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. scholarsresearchlibrary.com By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. uni-rostock.defaccts.de These theoretical frequencies can then be compared with experimental spectra to assign specific vibrational motions to observed spectral bands.

Potential Energy Distribution (PED) analysis further refines this interpretation by quantifying the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. nih.gov This allows for a detailed and unambiguous assignment of the vibrational spectrum. The VEDA (Vibrational Energy Distribution Analysis) program is a commonly used tool for this purpose, which can automatically process output from quantum chemistry software like Gaussian. nih.gov

Table 1: Illustrative PED Analysis for a Hypothetical Pyridazinone Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution (%) | Assignment |

| ν1 | 3100 | ν(C-H) 95% | C-H stretching |

| ν2 | 1680 | ν(C=O) 80%, ν(C=C) 15% | Carbonyl stretching |

| ν3 | 1550 | ν(C=N) 70%, δ(N-H) 20% | C=N stretching, N-H bending |

| ν4 | 1250 | ν(C-O) 60%, ν(C-N) 30% | C-O stretching, C-N stretching |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT provides several avenues for this analysis. The distribution of electrons within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. mdpi.com These maps are valuable for identifying sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical tool. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule involved in electron donation and acceptance, respectively.

Natural Bond Orbital (NBO) Analysis

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to predict and analyze the behavior of molecules over time, particularly their interactions with biological targets.

Ligand-Target Interaction Studies via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govwjarr.com This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. nih.gov The binding affinity, typically expressed as a negative score (e.g., in kcal/mol), indicates the strength of the interaction, with lower values suggesting a more stable complex. jchemlett.com

Derivatives of pyridazin-3(2H)-one have been the subject of molecular docking studies to evaluate their potential as antifungal, antibacterial, and anti-helminthic agents. wjarr.com These studies aim to identify the optimal binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. wjarr.comjchemlett.com

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 5TZ1 (Antifungal) | Pyridazinone derivative | - | - |

| 1JXA (Antibacterial) | Pyridazinone derivative | - | - |

| 1OJ0 (Antihelmintic) | Pyridazinone derivative | - | - |

In-silico Simulation of Physicochemical Properties and Pharmacokinetic Profiles

In-silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their success in clinical trials. researchgate.netmdpi.com These computational models can forecast various physicochemical and pharmacokinetic parameters, helping to filter out compounds with undesirable properties early in the drug discovery process. researchgate.net

Key predicted properties include lipophilicity (logP), aqueous solubility, human intestinal absorption, Caco-2 cell permeability, and potential for blood-brain barrier penetration. jchemlett.commdpi.com For instance, high Caco-2 permeability is an indicator of good oral absorption. jchemlett.com Computational tools can also predict drug-likeness based on established rules like Lipinski's Rule of Five. mdpi.com

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (%) | - | Indicates oral bioavailability |

| Caco-2 Permeability | - | Predicts oral drug absorption |

| Water Solubility | - | Affects absorption and formulation |

| Skin Permeability | - | Relevant for topical delivery |

| Blood-Brain Barrier Penetration | - | Crucial for CNS-acting drugs |

Advanced Molecular Dynamics Simulations (e.g., AMBER/MM-GBSA)

Advanced molecular dynamics (MD) simulations, coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), have been instrumental in understanding the dynamic behavior and binding affinities of ligands targeting specific proteins. For derivatives of this compound, these simulations provide crucial insights into their interaction with biological targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.

In a notable study, researchers investigated a series of pyridazine-based compounds as potential VEGFR-2 inhibitors. tandfonline.com This research included derivatives containing the 6-methoxypyridazin moiety, such as N1-(6-methoxypyridazin-3-yl)benzene-1,4-diamine. tandfonline.com The primary goal of using MD simulations was to refine the docked poses of the ligands within the VEGFR-2 active site and to calculate their binding free energies more accurately than what is possible with docking scores alone. tandfonline.com

The AMBER (Assisted Model Building with Energy Refinement) simulation package was employed for this purpose. The protocol typically involves placing the ligand-protein complex in a simulated aqueous environment and running the simulation for a duration sufficient to allow the complex to reach a stable conformational state. The resulting trajectory is then analyzed to understand the stability of the interactions, such as hydrogen bonds, and to calculate the binding free energy using the MM-GBSA method. tandfonline.com

The MM-GBSA approach calculates the free energy of binding by combining the molecular mechanics energies of the components with solvation free energies. The binding free energy (ΔGbind) is decomposed into several components: van der Waals (ΔGvdW), electrostatic (ΔGele), and solvation energy. This decomposition helps in identifying the key forces driving the ligand-receptor binding. tandfonline.com

For instance, studies on pyridazine derivatives targeting VEGFR-2 revealed that van der Waals interactions often contribute more significantly to the binding energy than electrostatic interactions. tandfonline.com The analysis of N1-(6-methoxypyridazin-3-yl)benzene-1,4-diamine and related compounds showed a strong correlation between the calculated binding free energies and their experimentally measured inhibitory activities, underscoring the predictive power of the AMBER/MM-GBSA method. tandfonline.com The electrostatic interaction term (ΔGele) was also found to be consistent with the observed hydrogen bond occupancies during the simulations. tandfonline.com These computational findings highlight the importance of post-processing docking results with more rigorous methods like MD simulations to achieve a better correlation with experimental biological data. tandfonline.com

| Compound | Docking Score (kcal/mol) | ΔGbind (MM-GBSA) (kcal/mol) | ΔGvdW (kcal/mol) | ΔGele (kcal/mol) |

|---|---|---|---|---|

| Sorafenib (Reference) | - | -46.87 | -59.72 | -37.95 |

| Compound 11c | - | -36.97 | -51.84 | -29.12 |

| Compound 18b | - | -43.38 | -51.61 | -39.98 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

Derivatives of this compound have been included in several QSAR studies aimed at elucidating the structural requirements for specific biological activities, such as antimicrobial or anticancer effects. nih.govnih.gov For example, a study focused on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, which included N-(6-Methoxypyridazin-3-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, to develop QSAR models for their anticancer activity. nih.gov Another series of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides, containing the 6-methoxypyridazin-3-yl moiety, was analyzed for its antimicrobial properties using QSAR. nih.gov

The general workflow of a QSAR study involves several steps:

Data Set Selection: A series of compounds with known biological activities is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate the model).

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the Fischer statistic (F), and the standard deviation (s). mdpi.com

In QSAR studies involving derivatives of this compound, topological parameters have often been found to be important. nih.gov For instance, the valence molecular connectivity indices (0χv and 1χv) were identified as significant descriptors in a model for antimicrobial activity. nih.gov These indices reflect the degree of branching and connectivity within the molecule. The resulting QSAR models can guide the synthesis of new derivatives with potentially enhanced activity by suggesting specific structural modifications. researchgate.net

| Study Focus | Compound Series | Key Findings/Important Descriptors | Reference |

|---|---|---|---|

| Antimicrobial Activity | Isatin-benzenesulfonamide derivatives | Valence molecular connectivity indices (0χv, 1χv) were crucial for describing the activity. nih.gov | nih.gov |

| Anticancer Activity | N-aryl/heteroaryl benzenesulfonamides | QSAR models were developed to correlate structural features with anticancer effects. nih.gov | nih.gov |

| Antituberculosis Activity | Quinolinone-based thiosemicarbazones | The model showed a high correlation (R² = 0.83) and highlighted the importance of van der Waals volume and electron density. mdpi.com | mdpi.com |

Mechanistic Investigations of Biological Activities for 6 Methoxypyridazin 3 2h One Derivatives in Vitro Studies

Enzymatic Inhibition and Modulation

Cyclooxygenase (COX) Inhibition

Derivatives of 6-methoxypyridazin-3(2H)-one have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. In one study, a series of 3-[1-(6-methoxy-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acids were synthesized and tested for their in vitro inhibitory activity against purified COX-1 and COX-2 enzymes. researchgate.net Several of these 6-methoxypyridazin derivatives demonstrated moderate inhibition of COX-1 at a concentration of 10 µM. researchgate.net Specifically, compounds with p-chloro, p-methoxy, p-methyl, and p-trifluoromethyl substituents on the phenyl ring showed inhibitory activity. researchgate.net

Another study focused on novel 2,6-disubstituted pyridazin-3(2H)-one derivatives and their potential as selective COX-2 inhibitors. Among the synthesized compounds, some exhibited potent COX-2 inhibitory activity, with IC50 values in the sub-micromolar range. researchgate.net For instance, 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione, 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one, and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one were identified as potent COX-2 inhibitors. researchgate.net

Table 1: In Vitro COX Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| 3-[1-(6-methoxy-pyridazin-3-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl]propanoic acid | COX-1 | 48% inhibition at 10 µM | Not reported | researchgate.net |

| 3-[1-(6-methoxy-pyridazin-3-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]propanoic acid | COX-1 | 25% inhibition at 10 µM | Not reported | researchgate.net |

| 3-[1-(6-methoxy-pyridazin-3-yl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]propanoic acid | COX-1 | 48.5% inhibition at 10 µM | Not reported | researchgate.net |

| 3-[1-(6-methoxy-pyridazin-3-yl)-5-(4-trifluoromethylphenyl)-1H-pyrazol-3-yl]propanoic acid | COX-1 | 31% inhibition at 10 µM | Not reported | researchgate.net |

| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | COX-2 | Potent inhibition | 0.19 µM | researchgate.net |

| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | COX-2 | Potent inhibition | 0.11 µM | researchgate.net |

| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | COX-2 | Potent inhibition | 0.24 µM | researchgate.net |

D-Amino Acid Oxidase (DAAO) Inhibition

Derivatives of 4-hydroxy-pyridazin-3(2H)-one have been identified as novel and potent inhibitors of D-amino acid oxidase (DAAO). nih.govnih.gov One such derivative, 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one, demonstrated a dose-dependent inhibitory response against human, mouse, and rat DAAOs with IC50 values of 8.8, 4.4, and 5.6 nM, respectively. nih.gov The development of these inhibitors was guided by fragment-based drug design, which identified the 3-hydroxy-pyridine-2(1H)-one scaffold as an initial hit. nih.gov Further optimization led to the 4-hydroxypyridazin-3(2H)-one series, which were designed to be equivalent to the initial hits but with reduced cell toxicity. nih.gov

Table 2: In Vitro DAAO Inhibition by a this compound Derivative

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one | Human DAAO | 8.8 nM | nih.gov |

| 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one | Mouse DAAO | 4.4 nM | nih.gov |

| 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one | Rat DAAO | 5.6 nM | nih.gov |

Influenza A Endonuclease Inhibition

The 4-hydroxypyridazin-3(2H)-one scaffold has been investigated for its potential to inhibit the endonuclease activity of the influenza A virus RNA-dependent RNA polymerase. acs.orgacs.orgnih.gov Studies on aza analogues of phenyl substituted 3-hydroxypyridin-2(1H)-one compounds revealed that 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one, a 6-aza analogue, retained modest activity as an inhibitor of influenza endonuclease. acs.orgacs.org A related derivative, 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one, was found to be the most active in this particular series, with an IC50 value of 3.0 μM. acs.org

Table 3: In Vitro Influenza A Endonuclease Inhibition by 4-Hydroxypyridazin-3(2H)-one Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 6-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one | Influenza A Endonuclease | Modest activity | acs.orgacs.org |

| 6-(4-tetrazoyl)phenyl-4-hydroxypyridazin-3(2H)-one | Influenza A Endonuclease | 3.0 µM | acs.org |

Glycosidase and Neuraminidase Inhibition

Compounds containing the pyridazine (B1198779) moiety have been reported to act as glycosidase inhibitors. scholarsresearchlibrary.com While specific data on this compound derivatives is not detailed in the provided search results, a study on novel ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives showed that many of these compounds were active against α-glucosidase, with IC50 values ranging from 1.7 to 86.5 µM. nih.gov The compound bearing a 4-bromo substituent was particularly potent, being 100-fold more active than the standard drug. nih.gov

The pyridazine nucleus has also been associated with influenza neuraminidase inhibition. scholarsresearchlibrary.com Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells. cidara.com Inhibitors of this enzyme, such as zanamivir (B325) and oseltamivir, are used as anti-influenza drugs. wikipedia.org

Stearyl-CoA Desaturase Inhibition

Stearoyl-CoA desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. d-nb.info The inhibition of SCD1, an isoform of SCD, is a therapeutic target for metabolic diseases and cancer. researchgate.net While pyridazine and pyridine (B92270) cores are features of some SCD1 inhibitors, direct in vitro studies detailing the inhibitory activity of this compound derivatives specifically against Stearyl-CoA desaturase are not extensively documented in the current scientific literature. The development of novel SCD1 inhibitors often involves modifications of heterocyclic scaffolds, suggesting that the pyridazinone core could be a candidate for designing such inhibitors, though specific research is needed to confirm this hypothesis. uel.ac.uk

Acetylcholine Esterase and Aldose Reductase Inhibition

Acetylcholine Esterase (AChE) Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. jrespharm.com Recent research has demonstrated that novel 3(2H)-pyridazinone-triazole derivatives possess inhibitory activity against AChE. In vitro studies have determined the 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for a series of these compounds, identifying them as potent inhibitors. jrespharm.com

One study highlighted a compound, designated 6d, which contains a p-position bromophenyl group on the triazole ring attached to the pyridazinone core, as the most effective inhibitor in its series with a Kᵢ value of 2.35 ± 0.18 µM. jrespharm.com This suggests that the electronic properties and positioning of substituents on the core structure are crucial for activity. jrespharm.com Molecular docking studies support these experimental findings, indicating specific binding interactions within the active site of the AChE enzyme. jrespharm.com

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of 3(2H)-Pyridazinone-Triazole Derivatives

| Compound | Substituent | IC₅₀ (µM) | Kᵢ (µM) | Source |

|---|---|---|---|---|

| 6a | Phenyl | 4.86 ± 0.35 | 3.89 ± 0.28 | jrespharm.com |

| 6b | 4-Methylphenyl | 3.13 ± 0.29 | 2.51 ± 0.23 | jrespharm.com |

| 6c | 4-Methoxyphenyl | 6.44 ± 0.58 | 5.15 ± 0.46 | jrespharm.com |

| 6d | 4-Bromophenyl | 2.94 ± 0.23 | 2.35 ± 0.18 | jrespharm.com |

| 6e | 4-Chlorophenyl | 3.59 ± 0.26 | 2.87 ± 0.21 | jrespharm.com |

| 6f | 4-Fluorophenyl | 3.36 ± 0.24 | 2.69 ± 0.19 | jrespharm.com |

Aldose Reductase (AR) Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemic conditions associated with diabetes mellitus. nih.govwu.ac.th Inhibition of AR is a strategy to prevent diabetic complications like neuropathy, nephropathy, and retinopathy. researchgate.net Pyridazinone derivatives have been investigated as potential aldose reductase inhibitors (ARIs). wu.ac.th In silico analyses have shown that pyridazinone derivatives can effectively bind to the active site of the aldose reductase enzyme. wu.ac.th While several compounds have been identified as potent ARIs in vitro, specific studies focusing on this compound are still emerging. nih.gov

Interaction with Molecular Targets and Signaling Pathways

Fatty Acid-Binding Protein Interactions

Fatty acid-binding proteins (FABPs) are intracellular chaperones that transport lipids and are involved in metabolic and inflammatory signaling pathways. nih.govmdpi.com The adipocyte isoform, FABP4, has been identified as a therapeutic target for metabolic diseases and cancer. uel.ac.uk

Recent studies have successfully identified novel 4-amino and 4-ureido pyridazin-3(2H)-one derivatives as potent FABP4 inhibitors. uel.ac.uk Using computer-assisted molecular design, researchers developed these series based on the scaffold of a known co-crystallized ligand. Subsequent synthesis and in vitro biological evaluation confirmed their inhibitory activity against FABP4. Molecular docking studies revealed that these pyridazinone derivatives establish key interactions within the FABP4 binding pocket, validating their mechanism of action at a molecular level. uel.ac.uk This line of research highlights the potential of the pyridazinone scaffold in developing selective modulators of lipid-binding proteins.

Modulation of Inflammatory Mediators (e.g., Interleukin-6, Nitric Oxide, Reactive Oxygen Species Production)

Interleukin-6 (IL-6): Interleukin-6 is a pleiotropic cytokine with a central role in inflammation and is implicated in various diseases when its production is dysregulated. haematologica.orgfrontiersin.orgvivli.org Some pyridazinone derivatives have shown the ability to inhibit IL-6 production in vitro. For instance, certain 5,6-bis(4-methoxyphenyl)-pyridazin-3(2H)-one derivatives demonstrated potent inhibitory activity against IL-6 production in lipopolysaccharide-stimulated HL-60 cells. nih.gov Furthermore, a study on a 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide compound suggests its potential as a biologically active agent, which may include anti-inflammatory effects. researchgate.net These findings indicate that the pyridazinone structure is a viable scaffold for developing modulators of key inflammatory cytokines like IL-6. mdpi.com

Nitric Oxide (NO): Nitric oxide is a critical signaling molecule involved in various physiological processes, but its overproduction by inducible nitric oxide synthase (iNOS) can contribute to inflammatory conditions. nih.gov Consequently, inhibitors of NO production are of therapeutic interest. While pyridazinone derivatives are known to possess anti-inflammatory properties, specific in vitro studies detailing the direct inhibition of nitric oxide production by this compound derivatives are limited. The general anti-inflammatory profile of the broader pyridazinone class suggests that modulation of NO pathways is a plausible mechanism, though it requires further specific investigation. researchgate.netscispace.com

Reactive Oxygen Species (ROS) Production: Reactive oxygen species are byproducts of normal metabolism, but their excessive production leads to oxidative stress, a condition linked to cellular damage and various diseases. mdpi.commdpi.com The antioxidant activity of certain compounds is often linked to their ability to inhibit ROS production or scavenge existing ROS. While direct studies on the modulation of ROS production by this compound derivatives are not widely available, their demonstrated antioxidant mechanisms, such as radical scavenging, suggest an indirect role in controlling ROS levels. researchgate.net

Cellular Proliferation Modulation (e.g., G2/M cell cycle arrest, Apoptotic Cell Death Induction)

G2/M Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. oncotarget.com Inducing cell cycle arrest at the G2/M phase is a common mechanism for anticancer agents. biorxiv.org While various heterocyclic compounds have been shown to induce G2/M arrest, specific in vitro studies confirming this mechanism for this compound derivatives are not yet prevalent in the literature. However, given the established anticancer potential of the pyridazinone nucleus, investigating its effect on cell cycle progression remains a logical and important area for future research. oncotarget.commdpi.com

Apoptotic Cell Death Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. d-nb.infonih.gov Many chemotherapeutic agents function by inducing apoptosis in cancer cells. mdpi.com In vitro studies have shown that certain pyridazinone derivatives can trigger apoptotic cell death. For example, a series of 1,2,3-triazolopyridazinone derivatives exhibited significant cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines. mdpi.com Mechanistic assays confirmed that these compounds induce apoptosis, as evidenced by increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.com The ability to promote apoptosis makes these pyridazinone derivatives promising candidates for the development of new anticancer therapies. mdpi.com

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 1,2,3-Triazolopyridazinone Derivatives

| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | L929 (Non-cancerous) | Source |

|---|---|---|---|---|

| 5a | 36.35 | 30.66 | 152.14 | mdpi.com |

| 5c | 42.17 | 38.24 | 186.42 | mdpi.com |

| 6a | 184.72 | 154.87 | 253.76 | mdpi.com |

| 8c | 58.63 | 45.71 | 195.33 | mdpi.com |

Antioxidant Activity Mechanisms

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. researchgate.net The pyridazinone nucleus is associated with antioxidant properties, and derivatives of this compound have been explored for these effects. researchgate.net